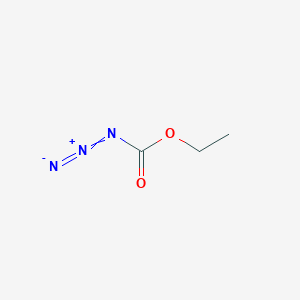

Ethyl azidoformate

Description

Structure

3D Structure

Properties

CAS No. |

817-87-8 |

|---|---|

Molecular Formula |

C3H5N3O2 |

Molecular Weight |

115.09 g/mol |

IUPAC Name |

ethyl N-diazocarbamate |

InChI |

InChI=1S/C3H5N3O2/c1-2-8-3(7)5-6-4/h2H2,1H3 |

InChI Key |

HZAHPOBLARATTK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N=[N+]=[N-] |

Canonical SMILES |

CCOC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Quantum Chemical and Spectroscopic Probes of Ethyl Azidoformate

Electronic Structure and Molecular Topology

The electronic structure and molecular topology of ethyl azidoformate have been elucidated through a combination of computational and spectroscopic techniques. These studies provide fundamental insights into the molecule's geometry, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in understanding the molecular properties of this compound. These computational methods are used to predict molecular structures, vibrational frequencies, and electronic properties. DFT, in particular, has been shown to provide satisfactory results for the conformational and vibrational analysis of organic molecules with structural flexibility.

Theoretical studies on this compound have been performed to compute several molecular properties, including its conformational equilibrium, optimal geometry, and vibrational frequencies. Such calculations are crucial for interpreting experimental data and understanding the molecule's behavior at a quantum level. The selection of appropriate functionals and basis sets is critical to obtaining accurate results that align with experimental observations. The insights from these computations are foundational for analyzing the molecule's topology, which describes the connectivity of its atoms and influences its photophysical properties.

Theoretical studies have identified two main stable conformers for this compound, arising from the rotation around the C-O single bond. These are designated as syn and anti (or trans and cis). Ab initio calculations have been performed to determine the optimal geometry and relative energies of these conformers.

The syn conformer, where the C=O and C-C bonds are on the same side of the C-O bond, is predicted to be the more stable of the two. The energy difference between the syn and anti conformers has been calculated, providing insight into their relative populations at equilibrium. Geometrical optimization using these computational methods provides precise data on bond lengths and angles for the most stable structures.

Table 1: Calculated Energy and Dipole Moment for this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|

| syn | 0.00 | 2.76 |

| anti | 8.87 | 4.38 |

Data sourced from theoretical studies.

Table 2: Selected Optimized Geometrical Parameters for the syn Conformer of this compound

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| N1-N2 | 1.137 |

| N2-N3 | 1.266 |

| N3-C1 | 1.392 |

| C1=O1 | 1.205 |

| C1-O2 | 1.336 |

| O2-C2 | 1.451 |

| C2-C3 | 1.514 |

| ∠(N2-N1-N3) | 171.9 |

| ∠(N1-N3-C1) | 115.3 |

| ∠(N3-C1=O1) | 124.9 |

| ∠(O2-C1-N3) | 110.1 |

| ∠(C1-O2-C2) | 116.1 |

Data sourced from theoretical studies.

The vibrational frequencies of this compound have been investigated using both spectroscopic techniques, such as infrared (IR) spectroscopy, and theoretical calculations. The comparison between calculated and experimental vibrational spectra allows for the precise assignment of vibrational modes.

Key vibrational signatures include the asymmetric and symmetric stretching modes of the azide (B81097) (N₃) group, which are characteristic of azido (B1232118) compounds. The carbonyl (C=O) stretch is also a prominent feature in the IR spectrum. Theoretical calculations, often at the HF/6-31G* level, have been used to predict these frequencies for both the syn and anti conformers, showing good agreement with experimental data and aiding in the interpretation of the spectra.

Table 3: Main Calculated Vibrational Frequencies (cm⁻¹) for the syn Conformer of this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 2185 | νₐ(N₃) - Asymmetric stretch |

| 1761 | ν(C=O) - Carbonyl stretch |

| 1285 | νₛ(N₃) - Symmetric stretch |

| 1245 | ν(C-O) - Stretch |

| 1024 | ν(C-C) - Stretch |

ν = stretching; a = asymmetric; s = symmetric. Data sourced from theoretical calculations.

The ionization energies of this compound have been studied using ultraviolet photoelectron spectroscopy (UVPES) and supported by theoretical calculations. These studies provide information about the energy levels of the molecular orbitals. Interpretation of the photoelectron spectra is often accomplished by applying Koopmans' theorem to the self-consistent field (SCF) orbital energies obtained from ab initio calculations.

The highest occupied molecular orbitals (HOMO) in azidoformates are typically associated with the azide group, specifically the π-type orbitals. Theoretical computations of ionization energies for this compound have been performed and compared with experimental values, showing good correlation and allowing for the assignment of the observed photoionization bands.

Table 4: Calculated and Experimental Outer-Valence Ionization Energies (eV) for this compound

| Orbital | Calculated (Koopmans' Theorem) | Experimental |

|---|---|---|

| a" | 10.66 | 10.7 |

| a' | 11.22 | 11.1 |

| a" | 12.02 | 11.8 |

| a' | 12.59 | 12.3 |

Data sourced from theoretical and experimental studies.

Vibrational Signatures from Spectroscopic and Theoretical Methods.

Energetics and Pathways of Molecular Dissociation

The decomposition of this compound, particularly under thermal conditions, is a key aspect of its chemistry, leading to highly reactive intermediates.

The thermal decomposition (thermolysis) of this compound has been investigated both experimentally and theoretically. The primary step in the pyrolysis is the extrusion of molecular nitrogen (N₂) to form an ethoxycarbonylnitrene intermediate. This nitrene can exist in either a singlet or a triplet electronic state, and its reactivity is dependent on this state.

Studies combining real-time ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy have identified the products of this compound pyrolysis. The decomposition yields four primary products: isocyanic acid (HNCO), acetaldehyde (B116499) (MeCHO), ethanimine (B1614810) (MeCHNH), and carbon dioxide (CO₂). Additionally, a five-membered ring compound, 2-oxazolidone, is also formed.

The formation of these products is believed to arise from competing decomposition routes of the initial nitrene intermediate. One proposed pathway involves a Curtius-type rearrangement. The reaction of the generated carbethoxy nitrene with other molecules, such as olefins or aromatic compounds, has also been extensively studied, leading to the formation of aziridines and azepines, respectively.

Photochemical Dissociation Mechanisms

The photochemical decomposition of this compound is a primary method for generating the reactive intermediate ethoxycarbonylnitrene. The process is initiated by the absorption of ultraviolet light, leading to the extrusion of a molecule of dinitrogen (N₂). This dissociation can be achieved through both direct photolysis and sensitized photolysis.

A key aspect of the photochemical mechanism is the formation of the nitrene intermediate in two distinct electronic spin states: singlet and triplet. Experimental studies involving quantitative analysis of product stereospecificity and selective trapping of the intermediates have shown that the direct photolysis of this compound yields a mixture of both spin states. Specifically, it has been demonstrated that approximately one-third of the ethoxycarbonylnitrene is directly formed in the triplet state, while the remainder is in the singlet state.

The resulting ethoxycarbonylnitrene is highly reactive and undergoes several subsequent reactions, the pathways of which are often dictated by its spin state.

C-H Bond Insertion: The nitrene can insert into the C-H bonds of saturated hydrocarbons. Studies with acyclic ethers show that both singlet and triplet ethoxycarbonylnitrene can insert into the α C–H bonds. However, insertion into β and γ C–H bonds appears to be exclusive to the singlet state.

O-H Bond Insertion: The singlet nitrene is responsible for insertion into the O-H bonds of alcohols.

Addition to Alkenes: The nitrene adds to carbon-carbon double bonds to form aziridines. The stereochemistry of this addition is dependent on the nitrene's spin state.

Ylide Formation: In reactions with ethers, evidence suggests the formation of an O–N ylide as an intermediate, which can lead to C–O bond cleavage products.

In the presence of acetic acid, photolysis leads to the formation of O-acetyl-N-hydroxyurethane as a major product, suggesting the primary formation of the nitrene which then attacks the acid. The reaction is thought to proceed through an ion pair intermediate, [CH₃CO₂⁻ ⁺NHCO₂Et], which can collapse to the final product or dissociate further.

Computational Insights into Dinitrogen Extrusion Processes

Computational studies have provided significant insights into the complex thermal decomposition pathways of azidoformates, including the crucial dinitrogen extrusion step. Theoretical models for alkyl azides suggest a stepwise mechanism is generally favored over a concerted reaction.

For simple azides, the decomposition begins with the loss of N₂ to produce a nitrene intermediate. The ground state of the parent azide is a singlet, while the resulting nitrene often has a triplet ground state, making the spin-allowed decomposition to an excited singlet-state nitrene a key pathway to consider alongside the spin-forbidden loss of N₂ to the triplet nitrene.

In the case of this compound and its analogue, mthis compound, computational and experimental studies have identified several competing decomposition channels following the initial N₂ extrusion. One proposed mechanism involves the nascent nitrene undergoing an intramolecular hydrogen migration, leading to a four-membered-ring intermediate. This cyclic intermediate subsequently dissociates to yield the final products. Pyrolysis studies on this compound have identified products such as HNCO, MeCHO, MeCHNH, and CO₂, alongside the five-membered-ring compound 2-oxazolidone, indicating multiple complex reaction pathways are active.

A comparative analysis of the decomposition products for different azido-compounds highlights the mechanistic diversity.

| Parent Azide Compound | Observed Decomposition Products | Key Proposed Intermediate(s) |

|---|---|---|

| Mthis compound | HNCO, H₂CO, CH₂NH, CO₂ | Four-membered cyclic intermediate |

| This compound | HNCO, MeCHO, MeCHNH, CO₂, 2-Oxazolidone | Nitrene, cyclic intermediates |

| Azidoacetone | Imine (CH₃COCHNH), CH₃CHO, HCN, Ketene (B1206846), Methanimine | Nitrene, cyclic amine (CO(CH₂)₂NH) |

These computational models help elucidate how the structure of the azide influences the fate of the organic fragment after the loss of dinitrogen.

Theoretical Characterization of Reactive Intermediates' Spin States

The primary reactive intermediate formed from this compound is ethoxycarbonylnitrene, a species that, like carbenes, can exist in two distinct electronic spin states: singlet and triplet. The theoretical characterization of these states is crucial for understanding the nitrene's reactivity.

Singlet Nitrene: In the singlet state, the two non-bonding electrons on the nitrogen atom are spin-paired and occupy the same sp² hybrid orbital, leaving a vacant p-orbital. This electron configuration makes the singlet nitrene behave as an electrophile.

Triplet Nitrene: In the triplet state, the two non-bonding electrons have parallel spins and occupy two different orbitals (an sp² and a p-orbital). This configuration gives the triplet nitrene diradical character. For most simple nitrenes, the triplet state is the ground state.

The spin state of the ethoxycarbonylnitrene intermediate profoundly influences its reaction mechanisms and product outcomes. Theoretical and experimental findings show that singlet nitrenes typically react stereospecifically, retaining the stereochemistry of the starting material, particularly in addition reactions with alkenes. In contrast, triplet nitrenes react non-stereospecifically, leading to a mixture of stereoisomers. This difference in reactivity serves as a diagnostic tool to determine the spin state of the reacting nitrene.

Recent computational and experimental work has focused on controlling the spin-selective generation of these intermediates. It has been shown that visible-light-activated transition metal complexes can act as triplet sensitizers, leading to the exclusive formation of triplet nitrenes from azidoformates. This method allows for highly chemoselective reactions, such as the aziridination of alkenes, without competing side reactions like allylic C-H amination that are often observed with singlet nitrenes. Computational estimates have placed the lowest-energy triplet excited state of this compound at approximately 54 kcal/mol, a value accessible by common iridium-based photosensitizers.

| Characteristic | Singlet Nitrene | Triplet Nitrene |

|---|---|---|

| Electron Spins | Paired (antiparallel) | Unpaired (parallel) |

| Electronic Nature | Electrophilic | Diradical-like |

| Generation Source | Thermolysis of this compound; Direct photolysis | Direct photolysis; Sensitized photolysis |

| Reactivity with Alkenes | Stereospecific addition | Non-stereospecific addition |

| Insertion Reactions | Inserts into C-H and O-H bonds | Does not typically insert into C-H bonds; abstracts hydrogen |

Mechanistic Pathways Involving Ethyl Azidoformate Derived Intermediates

Carbethoxynitrene Generation and Reactivity

Carbethoxynitrene is a key reactive intermediate derived from ethyl azidoformate. Its formation can be initiated through either heat or light, and its subsequent reactions are heavily influenced by its spin state.

Thermolytic Protocols for Nitrene Formation

Thermal decomposition of this compound provides a direct route to carbethoxynitrene. This process involves heating the azide (B81097), which leads to the extrusion of a molecule of nitrogen gas and the formation of the nitrene. The reaction is typically carried out in an inert solvent. For instance, the thermolysis of this compound in dimethyl terephthalate (B1205515) has been described. Similarly, heating this compound in acetic or propionic anhydride (B1165640) has been shown to generate carbethoxynitrene, which then undergoes intramolecular cyclization.

The carbethoxynitrene generated via thermolysis can react with various substrates. For example, its reaction with aromatic compounds like anthracene, phenanthrene, and pyrene (B120774) results in the formation of the corresponding urethane (B1682113) derivatives. The mechanism of this reaction can be complex, potentially involving both a direct substitution pathway and the formation of an aziridine (B145994) intermediate. In the presence of alkenes, such as trans- and cis-propenylbenzene, thermolytically generated carbethoxynitrene undergoes stereoselective addition to form aziridines.

A study on the thermolysis of this compound in cyclohexene (B86901) demonstrated the formation of several products, including an aziridine, various urethanes, and 3,3'-biscyclohexenyl, highlighting the diverse reactivity of the generated nitrene. The rate of thermal decomposition of this compound was found to be the same in both cyclohexene and cyclohexane (B81311), suggesting that the nitrene is the primary reactive species.

Photolytic Strategies for Nitrene Production

Photolysis offers an alternative method for generating carbethoxynitrene from this compound. This approach involves irradiating the azide with light of a suitable wavelength, which induces the cleavage of the nitrogen-nitrogen bond and subsequent loss of N₂. The photolytic method often provides milder reaction conditions compared to thermolysis.

The photochemically generated carbethoxynitrene exhibits similar reactivity to its thermolytically produced counterpart. For instance, photolysis of this compound in the presence of dimethylallene was investigated as a potential route to methyleneaziridines. However, instead of the expected product, an oxazoline (B21484) was isolated, suggesting a rearrangement of the initial aziridination product or a direct [3+2] cycloaddition pathway.

Research has shown that the same reactive species, carbethoxynitrene, is involved in both the photolytic and thermolytic decomposition of this compound. This was demonstrated by comparing the product distributions from the photolysis of this compound and the base-catalyzed decomposition of N-p-nitrobenzenesulfonoxyurethan in cyclohexene, which both yielded similar ratios of olefin addition and C-H insertion products.

Control of Nitrene Spin Multiplicity: Singlet vs. Triplet States

Carbethoxynitrene can exist in two different electronic spin states: a singlet state and a triplet state. In the singlet state, all electron spins are paired, while the triplet state contains two unpaired electrons with parallel spins. The spin multiplicity is calculated as 2S+1, where S is the total spin angular momentum. For a singlet state, S=0 and the multiplicity is 1, whereas for a triplet state, S=1 and the multiplicity is 3.

The reactivity of carbethoxynitrene is highly dependent on its spin state. Singlet nitrenes are generally considered to be more electrophilic and can undergo stereospecific addition to double bonds and insertion into C-H bonds. In contrast, triplet nitrenes behave more like diradicals and often lead to non-stereospecific additions and abstraction-recombination pathways.

The spin state of the generated nitrene can be influenced by the method of generation and the reaction conditions. Direct photolysis of azidoformates often produces a mixture of singlet and triplet nitrenes, leading to a complex mixture of products from both aziridination and allylic C-H amination. However, the use of triplet sensitizers in photochemical reactions can selectively generate the triplet nitrene. For example, visible light-activated transition metal complexes, such as certain iridium(III) complexes, can act as triplet sensitizers, promoting the formation of triplet carbethoxynitrene from this compound. This approach allows for chemoselective aziridination of alkenes, avoiding the competing allylic insertion reactions that are characteristic of the singlet state.

1,3-Dipolar Cycloaddition via Triazoline Intermediates

Beyond serving as a nitrene precursor, this compound can directly engage in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes. This concerted pericyclic reaction leads to the formation of five-membered heterocyclic rings known as triazolines.

Formation and Characterization of 1,2,3-Δ²-Triazolines

The reaction of this compound with alkenes can proceed through a 1,3-dipolar cycloaddition mechanism to yield 1,2,3-Δ²-triazolines. This pathway is often in competition with the pathway involving nitrene generation. The cycloaddition is a [4π + 2π] process where the azide acts as the 4π component and the alkene as the 2π component.

The formation of triazoline intermediates has been observed in the reaction of this compound with various alkenes. For example, the reaction with ketene (B1206846) acetals leads to the formation of 1-ethoxycarbonyl-5,5-dialkoxy-Δ²-1,2,3-triazolines. Similarly, the reaction with norbornene yields an exo-triazoline adduct. The structure of these triazoline intermediates can be characterized using spectroscopic techniques.

The stability of the resulting triazoline can vary significantly depending on its structure. For instance, 1-ethoxycarbonyl-4-phenyl-5,5-dimethoxy-Δ²-1,2,3-triazoline is formed from the reaction of phenylketene dimethylacetal with this compound. The study of azidotropone additions to norbornene also highlights differences in the rates of formation and stabilities of the resulting triazolines.

Pathways for Thermal Decomposition of Triazolines

The 1,2,3-Δ²-triazolines formed from the cycloaddition of this compound are often thermally unstable and can decompose under the reaction conditions. The decomposition pathways are dependent on the substituents on the triazoline ring.

A primary decomposition pathway for these triazolines involves the extrusion of nitrogen gas (N₂). The mechanism of this nitrogen loss can be complex. In some cases, it is proposed to proceed through the formation of a diradical intermediate. For instance, the thermolysis of 4-alkyl-substituted 1-ethoxycarbonyl-5,5-dialkoxy-Δ²-1,2,3-triazolines is thought to proceed via a 1,3-diradical.

The products resulting from the thermal decomposition of triazolines are diverse. The decomposition of the triazoline adduct from mthis compound and norbornene yielded a mixture of products including an aziridine, an imine, and a rearranged carbamate (B1207046). The mechanism is considered to be multi-step, potentially involving the heterolytic cleavage of the N-N bond to form a zwitterion, which can then lead to the observed products or rearrange further. For 4-unsubstituted triazolines derived from ketene acetals, the thermal decomposition is thought to involve either a concerted mechanism or the homolytic cleavage of the N1-N2 bond to give a 1,5-diradical.

The following table summarizes the key reactive intermediates and their formation methods discussed in this article.

| Reactive Intermediate | Precursor | Formation Method | Key Reactivity |

| Carbethoxynitrene (Singlet) | This compound | Direct Photolysis/Thermolysis | Stereospecific aziridination, C-H insertion |

| Carbethoxynitrene (Triplet) | This compound | Sensitized Photolysis | Non-stereospecific aziridination, radical-like reactions |

| 1,2,3-Δ²-Triazoline | This compound + Alkene | 1,3-Dipolar Cycloaddition | Thermal decomposition to aziridines, imines, etc. |

Formation and Trapping of Ethoxycarbonylnitrenium Ions

The decomposition of this compound can lead to the formation of a highly electrophilic intermediate known as the ethoxycarbonylnitrenium ion (EtOOC-N⁺H). This species is typically generated from the corresponding nitrene in the presence of a suitable acid. The thermolysis or photolysis of this compound in an acidic medium, such as acetic acid, initially produces ethoxycarbonylnitrene. This nitrene, being a highly reactive electron-deficient species, can then attack the acid.

The proposed mechanism involves the attack of the singlet ethoxycarbonylnitrene on acetic acid, which results in the formation of an ion pair intermediate, specifically an ethoxycarbonylnitrenium-acetate ion pair (CH₃CO₂⁻ ⁺NHCO₂Et). This ion pair can subsequently follow two main pathways: it can either collapse to yield products like O-acetyl-N-hydroxyurethane, or it can dissociate into the solvent cage. The ethoxycarbonylnitrenium ion that escapes the solvent cage becomes a free reactive intermediate available for trapping by other nucleophiles present in the reaction mixture. The generation of this nitrenium ion is supported by the observation that the intermediate in acetic acid is more electrophilic than the nitrene itself.

The transient nature of the ethoxycarbonylnitrenium ion necessitates the use of trapping agents to confirm its existence and study its reactivity. Experiments involving the decomposition of this compound in acetic acid in the presence of specific trapping agents have provided strong evidence for the formation of this ion. For instance, when cyclohexene is added to the reaction, it acts as a trap for the nitrenium ion, leading to the stereospecific formation of trans-1-acetoxy-2-(ethoxycarbonylamino)cyclohexane. Similarly, using cyclohexane-1,2-dione as a trapping agent yields 3-(ethoxycarbonylimino)-2-hydroxycyclohexanone. The successful trapping of the ethoxycarbonylnitrenium ion by these substrates demonstrates its role as a viable intermediate in these reactions. Electrophilic aromatic substitution reactions also occur when this compound reacts with aromatic compounds in the presence of a strong acid, further evidencing the role of the ethoxycarbonylnitrenium ion.

Table 1: Trapping Experiments of Ethoxycarbonylnitrenium Ion in Acetic Acid Data derived from studies on the thermolysis and photolysis of this compound.

| Trapping Agent | Product(s) Formed | Intermediate Trapped |

| Cyclohexene | trans-1-acetoxy-2-(ethoxycarbonylamino)cyclohexane | Ethoxycarbonylnitrenium ion |

| Cyclohexane-1,2-dione | 3-(ethoxycarbonylimino)-2-hydroxycyclohexanone | Ethoxycarbonylnitrenium ion |

| Acetic Acid (solvent) | O-acetyl-N-hydroxyurethane | Ethoxycarbonylnitrenium-acetate ion pair |

Role of Diradical and Zwitterionic Intermediates in Reaction Progression

In addition to nitrenes and nitrenium ions, the reaction pathways of this compound can also involve diradical and zwitterionic intermediates, particularly in reactions with unsaturated systems. The specific intermediate often depends on the reaction conditions and the structure of the substrate.

Diradical Intermediates: Diradical species are prominent in the thermal and photochemical decomposition of Δ²-1,2,3-triazolines, which are themselves formed from the initial 1,3-dipolar cycloaddition of this compound to alkenes. The stability and subsequent reaction pathway of the triazoline depend on its substitution pattern. For 4-alkyl-substituted triazolines derived from ketone acetals, both thermolysis and photolysis lead to decomposition via a 1,3-diradical intermediate. The photodecomposition of 4-unsubstituted triazolines follows a similar path involving a 1,3-diradical.

However, the thermal decomposition of 4-unsubstituted triazolines can be more complex. One proposed mechanism involves the homolytic cleavage of the N1-N2 bond to generate a 1,5-diradical intermediate. These diradical intermediates are key precursors to the final products, which can include aziridines and other rearranged molecules.

Zwitterionic Intermediates: Zwitterionic intermediates have also been proposed in the reaction progression of azidoformates with certain substrates. For example, the thermal decomposition of the triazoline adduct formed from mthis compound (a close analog of this compound) and norbornene is thought to proceed via heterolytic cleavage of an N-N bond, which generates a zwitterion. This zwitterionic intermediate can then lead to the observed products or rearrange.

In the reaction of this compound with allylsilanes, the formation of a zwitterionic intermediate has been suggested to precede cyclization. While computational studies on the cycloaddition of aryl azides to ethyl propiolate did not succeed in localizing postulated zwitterionic intermediates leading directly to the cycloadduct, they did indicate the possible formation of zwitterions with an "extended" conformation on parallel reaction pathways. In reactions with ketene acetals, the initial cycloaddition of this compound forms a triazoline, which can decompose. The decomposition pathway can sometimes involve polar, zwitterionic-like transition states, especially in thermal reactions where bond cleavage may be heterolytic rather than homolytic.

Table 2: Intermediates in the Decomposition of Triazolines from this compound Derived from reactions with various alkenes.

| Triazoline Precursor (from Alkene) | Decomposition Condition | Proposed Intermediate |

| 4-Alkyl-substituted triazoline | Thermolysis / Photolysis | 1,3-Diradical |

| 4-Unsubstituted triazoline | Photolysis | 1,3-Diradical |

| 4-Unsubstituted triazoline | Thermolysis | 1,5-Diradical or Concerted Mechanism |

| Norbornene-derived triazoline (from Mthis compound) | Thermolysis | Zwitterion |

Explorations of Ethyl Azidoformate Reaction Chemistry

Divergent Reactivity: Azide (B81097) vs. Nitrene-Mediated Processes

The reactivity of ethyl azidoformate can be broadly categorized into two main pathways: those involving the intact azide moiety and those proceeding through the formation of carbethoxynitrene. The distinction between these two mechanisms often lies in the timing of nitrogen molecule elimination.

In many reactions, particularly with conjugated systems, this compound can undergo a 1,3-dipolar cycloaddition to a double bond, forming a triazoline intermediate. This triazoline can be stable or may lose nitrogen to form an aziridine (B145994). Alternatively, the reaction can proceed via a nitrene mechanism, where this compound first loses nitrogen to generate carbethoxynitrene, which then reacts with the substrate.

The thermolysis of this compound in the presence of 2,3-dimethyl-2-butene, for instance, exhibits competitive reactions through both triazoline and carbethoxynitrene routes. The dominant pathway is the triazoline route, which leads to the formation of an anil, while the nitrene pathway yields an aziridine. The nature of the substrate and the reaction temperature can influence which pathway is favored. For example, in reactions with 1,4-naphthoquinone (B94277), aziridine formation via a nitrene mechanism is favored at higher temperatures (80°C or higher), whereas at lower temperatures (60-65°C), urethane (B1682113) formation, potentially from a triazoline intermediate, is the major pathway.

Stereoselective Transformations Initiated by Carbethoxynitrene

Carbethoxynitrene, generated from this compound, can exist in two electronic spin states: a singlet state and a triplet state. These two states exhibit different reactivities and play a crucial role in the stereoselectivity of the ensuing transformations.

Stereospecificity in Singlet Nitrene Additions

Singlet carbethoxynitrene is known to undergo stereospecific additions to olefins. This means that the stereochemistry of the starting alkene is retained in the resulting aziridine product. For example, the thermal decomposition of this compound in the presence of trans- or cis-propenylbenzene leads to the corresponding trans- and cis-aziridines with a high degree of stereospecificity. This stereospecificity is a key piece of evidence for the involvement of a singlet nitrene in these reactions. The addition of singlet nitrenes to carbon-carbon double bonds is often considered a concerted process.

Triplet Nitrene-Mediated Stereoselectivity

In contrast to the singlet state, triplet carbethoxynitrene adds to olefins in a non-stereospecific manner, leading to a mixture of stereoisomeric aziridines. This loss of stereochemistry is attributed to a stepwise reaction mechanism involving a diradical intermediate. The triplet nitrene, being a diradical itself, adds to the alkene to form a radical intermediate which has a longer lifetime than the concerted transition state of the singlet reaction. This allows for rotation around the single bonds before ring closure, leading to a mixture of products. Triplet carbethoxynitrenes show a preference for reacting with alkenes to form aziridines, with a slower rate of reaction with allylic C-H bonds.

Concerted and Stepwise Mechanisms in Cycloaddition and Insertion Reactions

The reactions of this compound and its derived carbethoxynitrene can proceed through either concerted or stepwise mechanisms, a facet that is central to understanding the product distributions.

In cycloaddition reactions, the formation of a triazoline intermediate from the reaction of this compound with an alkene is a classic example of a 1,3-dipolar cycloaddition, which is a type of pericyclic reaction that is generally considered to be concerted. However, the subsequent decomposition of the triazoline to form an aziridine and an anil can be a more complex, stepwise process.

The addition of singlet carbethoxynitrene to an alkene to form an aziridine is often described as a concerted process, which accounts for the observed stereospecificity. Conversely, the reaction of triplet carbethoxynitrene with an alkene proceeds through a stepwise mechanism involving a diradical intermediate, leading to non-stereospecific aziridination.

Insertion reactions of carbethoxynitrene into C-H bonds are also a key area of study. Singlet carbethoxynitrene can insert into C-H bonds, and this reaction is generally thought to proceed via a concerted mechanism. Triplet carbethoxynitrene, however, does not typically undergo insertion into C-H bonds. In reactions with ethers, the formation of N-alkoxyurethanes suggests the involvement of an O-N ylide intermediate in the α-C-H insertion reaction, indicating a stepwise mechanism in this specific case.

Influence of Solvent Environment on Reaction Outcomes

The solvent in which the reaction of this compound is carried out can have a significant impact on the reaction pathway and the final product distribution.

In the thermolysis of this compound in acetic and propionic anhydrides, the solvent facilitates the intramolecular cyclization of the resulting carbethoxynitrene to form N-acyl-2-oxazolidinones. The reaction of this compound in acetic acid leads to the formation of O-acetyl-N-hydroxyurethane as the major product. The formation of this product is suppressed in the presence of other reactants like cyclohexane-1,2-dione and cyclohexene (B86901), suggesting the intermediacy of an ethoxycarbonylnitrenium ion.

The photolysis of this compound in ethers leads to the formation of N-alkoxyurethanes and ethoxycarbonylaminoethers, which are products of insertion into the C-H bonds of the ethers. The formation of N-alkoxyurethanes is indicative of a C-O bond cleavage and the involvement of an O-N ylide intermediate. The reactivity of C-H bonds in ethers towards nitrene insertion is significantly higher than that of corresponding C-H bonds in hydrocarbons.

Comparative Analysis of Photoinduced and Thermal Reactivity

The method of activation, either thermal or photochemical, can significantly influence the reactivity of this compound and the subsequent product distribution.

In general, both thermal and photochemical decomposition of this compound lead to the formation of carbethoxynitrene. However, the energy of the generated nitrene and the ratio of singlet to triplet states can differ. Photolysis of this compound can directly produce a mixture of singlet and triplet nitrenes, with approximately one-third being in the triplet state. Thermal decomposition, on the other hand, is believed to initially form the singlet nitrene, which can then intersystem cross to the triplet state.

In the reaction with dihydropyran, photochemical activation leads to the formation of a reactive aziridine, while the thermal reaction proceeds through a completely different pathway involving a triazoline intermediate to yield a hydroxyurethane. Similarly, the reaction of this compound with naphthalene (B1677914) under photolytic conditions favors the formation of aziridines, whereas thermolysis results in a much higher proportion of the N-arylcarbamate.

The reaction with acetone (B3395972) also shows a stark difference between photochemical and thermal conditions. Photolysis yields an oxazirane, a nitrene adduct, while thermolysis results in a C-H insertion product.

Below is a data table summarizing the different products obtained from the reaction of this compound with various substrates under thermal and photochemical conditions.

| Substrate | Conditions | Major Product(s) |

| Dihydropyran | Photochemical | Aziridine |

| Thermal | 2-hydroxy-2-ethoxycarbonylamidotetrahydropyran (via triazoline) | |

| Naphthalene | Photochemical | Aziridines |

| Thermal | α-Naphthylcarbamate | |

| Acetone | Photochemical | 2-Ethoxycarbonyl-3,3-dimethyloxazirane |

| Thermal | Ethyl acetonylcarbamate (C-H insertion product) | |

| Cyclohexanone | Photochemical | α-Insertion product |

| Thermal | β-Insertion product, oxazole (B20620), α-insertion product |

This table provides a simplified overview of the major products. The actual reactions may yield a variety of other minor products.

Synthetic Applications of Ethyl Azidoformate in Organic Synthesis

Aziridine (B145994) Construction

The formation of aziridines, three-membered nitrogen-containing heterocycles, is a cornerstone application of ethyl azidoformate. These strained rings are valuable synthetic intermediates due to their propensity for ring-opening reactions, providing access to a wide range of amino-functionalized compounds.

Intermolecular Aziridination of Olefins

The direct reaction of this compound with olefins is a common method for synthesizing N-ethoxycarbonylaziridines. This transformation can be initiated either thermally or photochemically, leading to the generation of ethoxycarbonylnitrene, which then adds across the double bond of the alkene.

The direct photolysis of this compound can lead to a mixture of products, including not only the desired aziridines but also products from allylic C-H amination. This is attributed to the formation of both singlet and triplet nitrenes. Singlet nitrenes can react via both aziridination and C-H insertion pathways, while triplet nitrenes are more selective for aziridination. To overcome this lack of selectivity, methods using visible-light-activated transition metal photosensitizers have been developed. These photosensitizers can selectively generate the triplet nitrene from this compound, leading to a higher yield of the aziridine product. For instance, the use of an iridium-based photocatalyst has been shown to be effective for the aziridination of a variety of alkenes, including cyclic, aliphatic, and styrenic olefins.

The thermal reaction of this compound with olefins can also produce aziridines. In some cases, particularly with reactive alkenes, the reaction may proceed through an initial 1,3-dipolar cycloaddition to form a triazoline intermediate, which then loses nitrogen to yield the aziridine. The reactivity of the alkene towards this cycloaddition is influenced by factors such as ring strain and conjugation.

A range of olefins can be successfully aziridinated using this compound, with varying yields depending on the substrate and reaction conditions.

Table 1: Examples of Intermolecular Aziridination of Olefins with this compound

| Olefin | Reaction Conditions | Product | Yield (%) | Citations |

|---|---|---|---|---|

| Cyclohexene (B86901) | hν, Ir(ppy)₂(dttbpy)PF₆ | N-Ethoxycarbonyl-7-azabicyclo[4.1.0]heptane | 77 | |

| Styrene | hν, Ir(ppy)₂(dttbpy)PF₆ | N-Ethoxycarbonyl-2-phenylaziridine | 65 | |

| 1-Octene | hν, Ir(ppy)₂(dttbpy)PF₆ | N-Ethoxycarbonyl-2-hexylaziridine | 68 | |

| Norbornene | Thermal | 3-(Ethoxycarbonyl)-3-azatricyclo[3.2.1.02,4]octane | Major Product | |

| 1,4-Naphthoquinone (B94277) | Thermal (80°C) | Aziridino-1,4-naphthoquinone | - |

Intramolecular Aziridination Approaches

Intramolecular aziridination using this compound provides a powerful strategy for the synthesis of bicyclic and other complex nitrogen-containing ring systems. This approach involves the reaction of a nitrene generated from an azidoformate group with an olefin tethered to the same molecule. While specific examples detailing intramolecular aziridination with this compound itself are less common in the provided search results, the principles are well-established with related azide (B81097) precursors like sulfamates, which undergo rhodium-catalyzed intramolecular allene (B1206475) aziridination. The general concept involves the generation of the nitrene, which then preferentially reacts with the tethered double bond to form a fused or bridged aziridine ring system.

Carbon-Hydrogen (C-H) Insertion Reactivity for Functionalization

The ability of the ethoxycarbonylnitrene generated from this compound to insert into carbon-hydrogen bonds is a significant feature of its reactivity, enabling the direct functionalization of saturated hydrocarbons. This reaction introduces a carbamate (B1207046) functionality into an otherwise unactivated C-H bond.

Studies on the reaction of this compound with various saturated cyclic hydrocarbons, such as cyclohexane (B81311), norbornane, bicyclo[2.2.2]octane, and adamantane, have been conducted to determine the relative reactivities of different types of C-H bonds. The nitrene is typically generated by thermal decomposition of the azidoformate. The results indicate that while the reactivity at secondary C-H bonds is relatively similar across different substrates, the reactivity at bridgehead (tertiary) positions shows a wider variation. This C-H insertion chemistry provides a potential route for the functionalization of polycyclic hydrocarbons. DFT studies on related systems, such as the reaction of mthis compound with ethyl benzene (B151609) catalyzed by cobalt porphyrin, suggest the involvement of a nitrene radical species in the C-H amination process.

Table 2: Relative Reactivities of C-H Bonds towards Insertion by Ethoxycarbonylnitrene

| Hydrocarbon | Position | Relative Reactivity | Citations |

|---|---|---|---|

| Cyclohexane | Secondary | 1.00 (reference) | |

| Norbornane | C-7 | ~0.2 | |

| Bicyclo[2.2.2]octane | Bridgehead | - | |

| Adamantane | Bridgehead | - |

Synthesis of Heterocyclic Compounds via Cycloaddition

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. The in situ generated ethoxycarbonylnitrene or the azide itself can participate in these transformations.

Formation of Triazoles and Oxazolines

The reaction of azides with alkynes is a well-established method for the synthesis of 1,2,3-triazoles, a reaction often catalyzed by copper or ruthenium. While the provided search results focus more on aryl azides, the general principle of [3+2] cycloaddition is applicable to this compound. The reaction of this compound with terminal alkynes would be expected to yield N-ethoxycarbonyl-1,2,3-triazoles.

The formation of oxazolines from the reaction of this compound has been observed in reactions with allenes. For example, the reaction of this compound with dimethylallene under photolysis conditions yielded an oxazoline (B21484) as the sole product. It is proposed that this occurs through the initial formation of a methyleneaziridine, which then rearranges to the more stable oxazoline.

Preparation of Azepinone Derivatives

This compound has been utilized in the synthesis of azepine derivatives through reaction with aromatic compounds. The thermal decomposition of this compound in benzene, for instance, leads to the formation of 1-ethoxycarbonyl-1H-azepine. This ring expansion is believed to proceed through an initial aziridination of the benzene ring to form a bicyclic intermediate, which then rearranges to the seven-membered azepine ring. The reaction of this compound with substituted benzenes has also been investigated to produce substituted N-ethoxycarbonyl-1(1H)-azepine derivatives. Furthermore, the reaction of this compound with quinones has been explored as a method for preparing azepinone derivatives.

N-Functionalization and Carbamate Synthesis

This compound serves as a versatile reagent for introducing nitrogen functionalities and constructing carbamate moieties in various organic molecules. Its ability to generate an electrophilic nitrene species upon thermolysis or photolysis is central to these transformations.

Direct Synthesis of N-Protected α-Amino Carbonyl Compounds

A significant application of this compound is the direct synthesis of N-protected α-amino carbonyl compounds. One key method involves the reaction with silyl (B83357) enol ethers. The thermolysis of this compound in the presence of enol trimethylsilyl (B98337) ethers provides a direct pathway to N-ethoxycarbonyl α-amino ketones. This reaction has been successfully applied to a range of enol ethers derived from alkyl, cycloalkyl, and alkyl aryl ketones, affording the desired products in high yields. The process is believed to proceed through the generation of (ethoxycarbonyl)nitrene, which then reacts with the enol silane. Subsequent treatment with silica (B1680970) gel facilitates the conversion to the final N-protected α-amino ketone.

This one-step method offers a convenient route to these valuable building blocks, which are prevalent in numerous biologically and pharmacologically active compounds.

Table 1: Synthesis of N-Protected α-Amino Carbonyl Compounds via Thermolysis of this compound with Enol Silanes

| Enol Silyl Ether Substrate | Product | Yield | Reference |

|---|---|---|---|

| 1-(Trimethylsilyloxy)cyclohexene | Ethyl (2-oxocyclohexyl)carbamate | High | , |

| 1-Phenyl-1-(trimethylsilyloxy)ethene | Ethyl (2-oxo-2-phenylethyl)carbamate | High | , |

| Various alkyl/aryl enol ethers | Corresponding N-ethoxycarbonyl α-amino ketones | High |

Formation of Urethane (B1682113) Derivatives

This compound is also implicated in the formation of various urethane derivatives, which can arise through several reaction pathways. In reactions with certain substrates, urethanes are formed as significant products. For instance, during the thermolytic reaction of this compound with 1,4-naphthoquinone, ethyl (1,4-naphthoquinone-2-yl)carbamate is one of the isolated products. The formation of urethanes can sometimes occur through the reaction of ethyl carbamate, a potential decomposition product, with the substrate, although this possibility has been experimentally ruled out in specific cases.

Urethanes can also be synthesized from azides via catalytic hydrogenation in the presence of mixed carbonates, a general method applicable to a wide range of azides for producing functionalized urethanes. While direct conversion of this compound to simple urethanes like ethyl carbamate is a known decomposition pathway, its synthetic utility often lies in the N-functionalization of other molecules, leading to more complex urethane structures.

Diversification of Substrates and Reaction Partners

The reactivity of this compound extends to a diverse range of substrates beyond simple alkenes, enabling the synthesis of complex heterocyclic and functionalized molecules.

Reactions with Quinones

The reaction of this compound with quinones under thermolytic conditions leads to a variety of products, demonstrating the complex reactivity of the generated nitrene species. The specific products obtained depend on the structure of the quinone and the reaction conditions.

For example, the reaction with 1,4-naphthoquinone yields products of addition, substitution, and molecular rearrangement. In contrast, the reaction with 2-methoxy-1,4-naphthoquinone (B1202248) can lead to different outcomes. The formation of products such as oxazoles and aziridines has been discussed in the context of these reactions. The symmetrical nature of the double bond in 1,4-naphthoquinone may disfavor the 1,3-dipolar addition required for oxazole (B20620) formation, while the polarized double bond in other quinones might facilitate it. This highlights the competition between different reaction pathways, including 1,3-dipolar cycloaddition of the azide, nitrene addition, and subsequent rearrangements.

Table 2: Products from the Reaction of this compound with Naphthoquinones

| Quinone Substrate | Reaction Conditions | Major Product Types | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone | Thermolysis (80-120°C) | Addition, Substitution, Aziridine | |

| 1,2-Naphthoquinone | Thermolysis (80-120°C) | Substitution, Oxazole, Rearrangement | |

| 2-Methoxy-1,4-naphthoquinone | Thermolysis (80-120°C) | Substitution, Insertion |

Reactions with Allenes

The interaction of this compound with allenes presents an interesting case of cycloaddition and rearrangement. The photolysis or thermolysis of this compound in the presence of substituted allenes, such as dimethylallene or tetraethylallene, does not typically yield the simple aziridination product. Instead, the major product is often a methylene (B1212753) oxazoline derivative.

Two primary mechanisms have been proposed to account for the formation of these oxazolines. One pathway involves the initial formation of a transient methylene aziridine, which then undergoes rearrangement. An alternative mechanism suggests a direct [3+2] cycloaddition of the carbethoxynitrene with the allene system. In some cases, triazoline intermediates have been isolated, which can then be converted to the oxazoline upon photolysis, lending support to a multi-step pathway. This reactivity provides a route to functionalized five-membered heterocycles from acyclic precursors.

Table 3: Products from the Reaction of this compound with Allenes

| Allene Substrate | Reaction Conditions | Major Product | Proposed Intermediate | Reference |

|---|---|---|---|---|

| Dimethylallene | Photolysis | Methylene oxazoline | Methylene aziridine / [3+2] cycloadduct | , |

| 1,1-Dimethylallene | Irradiation | 2-Ethoxy-5,5-dimethyl-4-methylene-2-oxazoline | Not specified | |

| Tetraethylallene | Thermolysis | Oxazoline and Triazoline | Carbethoxynitrene |

Reactions with Enol Silanes

As mentioned in section 5.4.1, enol silanes are key reaction partners for this compound in the synthesis of α-amino carbonyl compounds. The thermolysis of this compound in an enol trimethylsilyl ether, followed by silica gel treatment, constitutes a novel and efficient route to N-ethoxycarbonyl α-amino ketones.

This reaction demonstrates broad applicability, working well with silyl enol ethers derived from a variety of ketones. The reaction is initiated by the thermal decomposition of this compound to generate ethoxycarbonylnitrene. This electrophilic species then attacks the electron-rich double bond of the silyl enol ether. The subsequent workup, often involving silica gel chromatography, hydrolyzes the silyl ether and reveals the α-amino ketone functionality. This method represents a direct C-N bond formation at the α-position of a carbonyl group, showcasing the utility of enol silanes as enolate equivalents in reactions with nitrene precursors.

Reactions with Organosilicon Hydrides

The reaction of this compound with organosilicon hydrides provides a pathway for the formation of N-silylcarbamates. These reactions are of interest as they offer a method for creating silicon-nitrogen bonds under relatively mild conditions using readily available reagents. The primary products, ethyl N-silylcarbamates, are typically formed in yields ranging from 30% to 80%.

The reaction is believed to proceed through the generation of ethoxycarbonylnitrene from the thermal decomposition of this compound, which then inserts into the Si-H bond of the organosilicon hydride. More recent studies have also explored metal-catalyzed nitrene transfer reactions to achieve the amination of silanes, highlighting the ongoing development in Si-N bond formation strategies.

The table below summarizes the reaction of various organosilicon hydrides with this compound and the resulting products.

Table 1: Reaction of Organosilicon Hydrides with this compound

| Organosilicon Hydride | Product (Ethyl N-silylcarbamate) | Subsequent Thermal Products | Reference |

|---|---|---|---|

| Triethylsilane | Ethyl N-(triethylsilyl)carbamate | Triethylsilyl isocyanate and Ethoxide | |

| Di-n-butylsilane | Ethyl N-(di-n-butylsilyl)carbamate | Di-n-butylsilyl isocyanate and Ethoxide | |

| Trimethylphenylsilane | Ethyl N-(trimethylphenylsilyl)carbamate | Trimethylphenylsilyl isocyanate and Ethoxide |

Reactions with Ketenimines

This compound undergoes cycloaddition reactions with ketenimines. Ketenimines, with their cumulated double bond system, offer multiple reaction sites. The reaction of this compound with N-aryl ketenimines can lead to different products depending on the reaction conditions and the substituents on the ketenimine.

For instance, the reaction with ketenimines bearing electron-withdrawing groups can yield 1H-1,2,3-triazoles or pyrazoles, and in some cases, a mixture of both. The solvent used in the reaction plays a crucial role in determining the product distribution. The formation of these heterocyclic compounds is proposed to occur through intermediate betaines. In other cases, the reaction between this compound and a ketenimine can result in the formation of an oxazole derivative.

These reactions are formally considered 1,3-dipolar cycloadditions, where the azide acts as the 1,3-dipole. The varied reactivity highlights the synthetic utility of ketenimines as building blocks for complex heterocyclic structures.

Table 2: Products from the Reaction of this compound with Ketenimines

| Ketenimine Reactant | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| N,N-diethylprop-1-yn-1-amine (an ynamine, related to ketenimines) | Carbon tetrachloride, room temperature | Ethyl 5-(diethylamino)-4-methyl-1H-1,2,3-triazole-1-carboxylate | |

| Dimethylketen-N-(p-tolyl)imine | Not specified | (2-ethoxy-5,5-dimethyl-oxazol-4-ylidene)-p-tolyl-amine | |

| Diethylketen-N-(p-tolyl)imine | Not specified | (2-ethoxy-5,5-diethyl-oxazol-4-ylidene)-p-tolyl-amine | |

| Ketenimines with electron-withdrawing groups | Varies with solvent | 1H-1,2,3-triazoles and/or Pyrazoles |

Polymer Modification and Material Science Applications

This compound and other azidoformate derivatives serve as versatile reagents for the modification of polymers and the development of new materials. The utility of azidoformates in this field stems from their ability to generate highly reactive nitrene intermediates upon thermal or photolytic decomposition. This (ethoxycarbonyl)nitrene can readily insert into the C-H bonds of a polymer backbone, a process that allows for the covalent grafting of the carbethoxy functional group onto the polymer chain without causing significant degradation.

This C-H insertion capability has been effectively used to modify various polymers. For example, azidoformates have been employed to functionalize and crosslink diene- and vinyl-based polymers like polystyrene and polyisoprene. This modification can be carried out via melt processing techniques such as compression molding and reactive extrusion, which are economically and environmentally favorable. Grafting yields greater than 50% for polystyrene and 75% for polyisoprene have been achieved, demonstrating the efficiency of this method.

A significant application of this chemistry is in the creation of vitrimers. By using azidoformate agents functionalized with dioxaborolane moieties, commodity polymers like polyisoprene can be transformed into vitrimeric materials. These materials exhibit properties of thermosets, such as high creep resistance at room temperature, while remaining processable like thermoplastics at elevated temperatures. Furthermore, the use of azidoformates has been explored for modifying the surface of polymers like polyethylene (B3416737) and for creating long-chain branches in polypropylene (B1209903) to enhance its rheological properties. The popularity of organic azides in material science is largely due to their tendency to release nitrogen through thermal activation or photolysis to form these reactive nitrenes.

Table 3: Polymer Modification using Azidoformate Derivatives

| Polymer | Azidoformate Agent | Modification Type | Application/Outcome | Reference |

|---|---|---|---|---|

| Polystyrene | Functional azidoformate | Grafting | Functionalization via reactive extrusion, >50% yield | |

| Polyisoprene | Functional azidoformate | Grafting/Crosslinking | Functionalization via reactive extrusion, >75% yield | |

| Polyisoprene | Dioxaborolane-functionalized azidoformate | Crosslinking | Synthesis of vitrimers with tunable properties | |

| Polypropylene | 4,4'-Isopropylidenediphenyl azidoformate (DAF) | C-H Insertion | Generation of long-chain branches, improved rheology | |

| Polyethylene | This compound | Surface Modification | Surface functionalization |

Advanced Experimental and Analytical Methodologies in Ethyl Azidoformate Research

Spectroscopic Analysis for Mechanistic and Structural Determination

Spectroscopic methods are fundamental tools in the investigation of ethyl azidoformate. They provide detailed insight into the molecule's structure, electronic properties, and the transformations it undergoes during chemical reactions.

Infrared (IR) spectroscopy is an indispensable technique for studying reactions involving this compound, primarily due to the distinct absorption bands of the azide (B81097) functional group. The azide moiety (–N₃) in this compound exhibits characteristic strong, sharp absorption bands in the IR spectrum, typically appearing around 2120-2185 cm⁻¹. The carbonyl group (C=O) of the ester also shows a strong absorption, generally found near 1730 cm⁻¹.

Researchers routinely use IR spectroscopy to monitor the progress of reactions. The gradual disappearance of the characteristic azide bands provides a clear indication that the this compound has been consumed, signaling the reaction's progression or completion. In studies of its thermal or photochemical decomposition, the disappearance of these peaks is correlated with the evolution of nitrogen gas. Furthermore, the appearance of new absorption bands, such as N-H stretching in carbamates (around 3300 cm⁻¹) or altered carbonyl frequencies, helps in the identification of reaction products. Current time information in Vanderburgh County, US.

Table 1: Characteristic IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Wavenumber (cm⁻¹) | Significance in this compound Research | Source(s) |

|---|---|---|---|

| Azide (N₃) | ~2120 - 2185 | Strong, characteristic signal of the starting material. Its disappearance indicates reaction completion. | |

| Carbonyl (C=O) | ~1710 - 1760 | Present in the starting material and many products (e.g., carbamates, oxazolidinones). The exact position can give clues about the electronic environment. | Current time information in Vanderburgh County, US. |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is vital for the unambiguous structural determination of the diverse products formed from this compound reactions. By analyzing chemical shifts, coupling constants, and signal integrations, researchers can piece together the exact molecular architecture of newly synthesized compounds. Current time information in Vanderburgh County, US.

For instance, in the reaction products, the signals corresponding to the ethyl group (a quartet around δ 4.0-4.5 and a triplet around δ 1.2-1.4 in ¹H NMR) are typically retained and can be easily identified. Current time information in Vanderburgh County, US. The key information comes from the new signals arising from the atoms involved in the reaction. In the formation of aziridines, characteristic signals for the protons on the three-membered ring appear, while the formation of β-amino esters from reactions with siloxycyclopropanes results in distinct signals for the newly formed C-H bonds adjacent to the nitrogen and carbonyl groups. ¹³C NMR provides complementary data on the carbon skeleton of the products.

Table 2: Representative ¹H and ¹³C NMR Data for an Ethyl Carbamate (B1207046) Product

| Nucleus | Atom Type | Typical Chemical Shift (δ, ppm) | Notes | Source(s) |

|---|---|---|---|---|

| ¹H | -O-CH₂ -CH₃ | ~4.25 (quartet) | Downfield shift due to adjacent oxygen atom. | |

| ¹H | -O-CH₂-CH₃ | ~1.32 (triplet) | Typical ethyl ester methyl group. | |

| ¹H | N-H | ~5.8 - 6.3 (broad singlet) | Chemical shift can be variable and depends on solvent and concentration. | |

| ¹³C | C =O | ~156 | Carbonyl carbon of the carbamate group. | |

| ¹³C | -O-CH₂ -CH₃ | ~60.4 | Methylene (B1212753) carbon of the ethyl group. |

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique used to investigate the electronic structure of molecules and to identify transient species in real-time during thermal decomposition. Studies on the pyrolysis of this compound using UPS combined with matrix isolation infrared spectroscopy have provided deep insights into its decomposition mechanism.

Upon heating, UPS studies show that nitrogen (N₂) is the first product to be evolved. The technique then allows for the detection and identification of the accompanying organic fragments as a function of temperature. For this compound, pyrolysis was found to yield several products, including isocyanic acid (HNCO), acetaldehyde (B116499) (MeCHO), MeCHNH, and carbon dioxide (CO₂). A significant finding from these studies was the detection of 2-oxazolidone, a five-membered ring compound, as a pyrolysis product. This evidence supports a decomposition mechanism that involves a cyclic intermediate, providing a more detailed picture than what can be inferred from final product analysis alone.

Mass Spectrometry (MS) is a crucial analytical tool for determining the molecular weight and confirming the identity of products from this compound reactions. Current time information in Vanderburgh County, US. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact molecular formula of a compound, which is essential when characterizing novel structures.

In studies of reactions between this compound and various substrates like quinones or siloxycyclopropanes, MS is used to identify the molecular ion peak (M⁺) of the resulting adducts. Current time information in Vanderburgh County, US. For example, in the reaction with 1-alkoxy-1-siloxycyclopropanes, the resulting β-amino esters were identified by their molecular ion peaks and characteristic fragmentation patterns. Fragmentation analysis can also offer structural clues; for instance, the loss of characteristic fragments such as the ethoxy group (-OCH₂CH₃) or the entire carbethoxy group helps to confirm the proposed structures of the reaction products.

Table 3: Example High-Resolution Mass Spectrometry Data for a Product of an this compound Reaction

| Product Name | Calculated Mass (m/z) for M⁺ | Found Mass (m/z) | Source |

|---|---|---|---|

| Ethyl 2,2-dimethyl-3-[(ethoxycarbonyl)amino]propanoate | 203.1157 | 203.1154 |

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Properties.

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies are fundamental to understanding the underlying mechanisms of reactions involving this compound. By measuring reaction rates under various conditions (e.g., changing reactant concentrations or temperature), researchers can differentiate between possible reaction pathways.

For instance, the reaction of azidoformates can proceed either through a direct 1,3-dipolar cycloaddition to a double bond to form a triazoline intermediate, or through the initial loss of N₂ to form a highly reactive nitrene intermediate which then attacks the substrate. A kinetic study of the related mthis compound with norbornene found the reaction to be first-order in both the azide and the alkene, which is strong evidence for a concerted 1,3-dipolar cycloaddition mechanism in that case.

In contrast, kinetic experiments for the thermal reaction of this compound with various benzene (B151609) derivatives determined that the rate-determining step is the unimolecular decomposition of the azide, supporting a mechanism initiated by nitrene formation. In other systems, such as the Pd(II)-catalyzed reaction with allylic ethers, the rate was found to be first-order in both the azide and the ether, indicating that all three components—catalyst, azide, and substrate—are involved in the rate-determining step. Kinetic analysis of the acid-catalyzed ring-opening of aziridines derived from this compound has been used to establish an A-2 mechanism. These examples highlight the power of kinetic studies to provide definitive mechanistic insights that cannot be obtained from product analysis alone.

Continuous Flow Chemistry for Optimized Reactions

Continuous flow chemistry has emerged as a powerful technology for optimizing reactions involving energetic or light-sensitive reagents like this compound. Flow reactors, particularly microreactors, offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety.

A significant application of flow chemistry is in the photochemical reactions of this compound. While photocatalytic aziridination of alkenes can be performed in batch reactors, scaling up these reactions can be inefficient due to photon-limiting processes; as the reaction volume increases, the light cannot penetrate the solution effectively. Flow reactors, with their high surface-area-to-volume ratio and reduced path length, solve this problem by ensuring uniform irradiation and maximizing the photon flux throughout the reaction mixture. Research has shown that using a flow reactor for the photocatalytic aziridination of cyclohexene (B86901) with this compound leads to significantly increased efficiency, achieving a high yield with a much shorter residence time compared to batch conditions. This demonstrates the utility of continuous flow technology for conducting preparative-scale reactions with this compound in a more efficient and controlled manner.

Photochemical Reactor Design and Photosensitization Techniques

The study of this compound photochemistry relies heavily on specialized experimental setups to control reaction pathways and selectively generate reactive intermediates like ethoxycarbonylnitrene. The design of the photochemical reactor and the application of photosensitization techniques are critical in dictating the electronic state of the nitrene (singlet or triplet) and, consequently, the final product distribution.

Photochemical Reactor Design

The photolysis of this compound is typically conducted in reactors that allow for direct irradiation of the sample with a specific wavelength of ultraviolet (UV) light. The choice of reactor and light source is crucial, as the energy of the photons can influence the decomposition pathway.

Common reactor configurations include:

Immersion-Well Batch Reactors: These setups often consist of a quartz or Pyrex vessel into which a lamp, housed in a cooling well, is immersed. This design ensures maximum light exposure to the solution. For instance, the photolysis of this compound in the presence of norbornylene has been carried out in a Pyrex vessel using a Rayonet photoreactor equipped with lamps emitting at 350 nm.

Flow Reactors: Both microflow and macroflow reactors are increasingly used in photochemistry to improve control over reaction parameters, enhance safety, and facilitate scalability. Microflow reactors, with channel dimensions typically less than 1 mm, offer excellent photon penetration and precise control over residence time. Macroflow systems, often involving UV-transparent tubing wrapped around a lamp, allow for larger-scale syntheses. Preparative scale aziridination reactions using this compound have been successfully achieved in flow reactors, producing hundreds of milligrams of product.

Gas-Phase Reactors: For studying the fundamental photochemical decomposition of gaseous this compound, specialized gas-phase reactors coupled with analytical tools are used. These experiments have been instrumental in determining the lifetime of the resulting nitrene.

The light source is a key component of the reactor setup. Low-pressure mercury arc lamps, which primarily emit at 253.7 nm, are frequently used for the direct photolysis of this compound to generate ethoxycarbonylnitrene. Higher wavelength sources, such as 15 W blue LED lamps, are employed in photosensitized reactions.

Table 1: Examples of Photochemical Reactor Setups for this compound Reactions

| Reactor Type | Light Source | Vessel/Tubing Material | Typical Application | Reference |

|---|---|---|---|---|

| Batch Reactor | Low-pressure mercury arc (253.7 nm) | Not specified | Generation of ethoxycarbonylnitrene for C-H insertion studies. | |

| Rayonet Photoreactor | Lamps with peak emission at 350 nm | Pyrex | Acetophenone-photosensitized decomposition in cyclohexane (B81311). |

Photosensitization Techniques

Direct photolysis of this compound typically produces a mixture of singlet and triplet ethoxycarbonylnitrene. While the singlet state undergoes reactions like C-H bond insertion and stereospecific addition to olefins, the triplet state reacts more selectively. This lack of selectivity in direct photolysis often leads to complex product mixtures, limiting synthetic utility.

Photosensitization is a powerful technique to overcome this limitation. It involves using a "sensitizer" molecule that absorbs light, transitions to an excited triplet state, and then transfers its energy to the this compound. This energy transfer process generates the ethoxycarbonylnitrene exclusively in its triplet state, enabling highly selective reactions.

Ketone Sensitizers: Acetophenone is a classic photosensitizer used in this compound chemistry. When a solution of this compound and norbornylene in cyclohexane was irradiated in the presence of acetophenone, the reaction yielded products derived from radical processes, which are characteristic of the triplet nitrene, rather than the singlet nitrene addition products.

Transition Metal Photosensitizers: More recently, visible-light-activated transition metal complexes, particularly those of Iridium(III) and Ruthenium(II), have emerged as highly effective triplet sensitizers for reactions with this compound. This approach allows for the efficient and selective aziridination of a wide range of alkenes using visible light sources like blue LEDs. The key advantage is the spin-selective generation of triplet nitrenes, which selectively perform aziridination without competitive allylic C-H insertion reactions that are typical of singlet nitrenes. The lowest-energy triplet excited state of this compound is estimated to be around 54 kcal/mol, making it accessible for energy transfer from these iridium photocatalysts.

Table 2: Photosensitized Aziridination of Cyclohexene with this compound

| Photocatalyst | Light Source | Time (h) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir(ppy)₃ | 15 W blue LED | 4 | CH₃CN | 11 | |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 15 W blue LED | 4 | CH₃CN | 14 | |

| Ir(ppy)₂(dtbbpy)PF₆ | 15 W blue LED | 4 | CH₃CN | 17 | |

| Ru(bpy)₃Cl₂ | 15 W blue LED | 4 | CH₃CN | <5 | |

| None (direct irradiation) | 15 W blue LED | 4 | CH₃CN | 0 |

Data sourced from a study on visible light photosensitization. Reactions were conducted with this compound and cyclohexene. Yields were determined by ¹H NMR analysis.

The research demonstrates that the choice of photosensitizer is critical. In the study summarized above, the iridium complex Ir(ppy)₂(dtbbpy)PF₆ proved to be the most effective catalyst for the aziridination of cyclohexene, providing a 17% yield after 4 hours of irradiation with a blue LED lamp, with no observed allylic amination products. This highlights the power of photosensitization to control the reactivity of this compound and channel it toward a single, desired reaction pathway.

Prospective Research Directions in Ethyl Azidoformate Chemistry

Development of Catalytic and Chemo-Selective Processes

A primary objective in modern synthetic chemistry is the development of catalytic processes that can control selectivity, particularly chemoselectivity—the preferential reaction of a reagent with one functional group over others. In the context of ethyl azidoformate, this involves steering the reactive nitrene intermediate towards a single desired transformation, avoiding the formation of byproducts.

Direct photochemical or thermal decomposition of this compound often leads to a mixture of products, such as aziridination and allylic C-H amination in reactions with alkenes. Seminal studies demonstrated that while singlet nitrenes undergo both reactions competitively, triplet nitrenes react selectively with alkenes to yield aziridines. Recent research has capitalized on this by using visible light-activated transition metal complexes, such as iridium and ruthenium photosensitizers, to selectively generate triplet nitrenes. This approach achieves highly chemoselective aziridination, transforming a previously unselective reaction into a synthetically useful one.

Catalysis has also been instrumental in directing the reactivity of this compound towards new bond formations. Cobalt and rhodium catalysts have been extensively explored for C-H amination reactions. For instance, cobalt(II) porphyrin complexes catalyze the amination of benzylic C-H bonds using organic azides, with mechanistic studies suggesting the involvement of a cobalt-nitrene radical intermediate. Similarly, dirhodium catalysts have enabled highly site-selective C-H amidation, capable of distinguishing between different types of C-H bonds within the same molecule, such as selectively amidating an N-methyl group in the presence of aromatic C-H bonds. Iron complexes have also been employed to catalyze the aziridination of enol silyl (B83357) ethers.

Beyond C-H bonds, catalytic systems are expanding the scope of this compound chemistry to include heteroatoms. A novel strategy for forming silicon-nitrogen (Si-N) bonds involves the copper-catalyzed insertion of a nitrene group into the Si-H bond of silanes and siloxanes. This transformation proceeds under mild conditions and represents the first example of Si-N bond formation via this methodology.

| Catalyst System | Substrate Type | Reaction Type | Key Outcome / Selectivity | Reference(s) |

| Ir(ppy)₂(dtbbpy)PF₆ / Visible Light | Alkenes (e.g., Cyclohexene) | Aziridination | Chemoselective formation of aziridine (B145994) over allylic amination by generating triplet nitrene. | |

| Cobalt(II) Porphyrins | Benzylic C-H bonds (e.g., Ethylbenzene) | C-H Amination | Catalytic amination of benzylic substrates. | |

| Dirhodium(II) carboxylates | N,N-Dialkylanilines | C(sp³)-H Amidation | Site-selective amidation of N-methyl groups over other C-H bonds. | |

| Copper(I) / Tpˣ ligand | Silanes (R₃Si-H) | Si-H Amination (Insertion) | First example of catalytic nitrene insertion into Si-H bonds to form Si-N linkages. | |

| Iron catalyst | Enol silyl ethers | Aziridination | Catalytic aziridination at ambient temperature. |

Advances in Stereoselective and Enantioselective Synthesis

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry. Research into this compound has increasingly focused on developing catalytic asymmetric reactions to control stereochemistry.

A significant breakthrough has been the development of intramolecular C(sp³)-H amination reactions to produce chiral nitrogen-containing heterocycles. One notable method employs a chiral-at-ruthenium catalyst for the ring-closing C-H amination of N-benzoyloxycarbamates, which are derived from alcohols and are precursors to the nitrene intermediate. This process yields cyclic carbamates, valuable precursors to chiral β-amino alcohols, with excellent yields and high enantioselectivity (up to 99% ee). The reaction is applicable to a range of benzylic, allylic, propargylic, and even unactivated C(sp³)–H bonds.

Substrate-directed approaches have also proven effective. The enantioselective aziridination of alkenyl alcohols can be controlled by using a chiral cation-based catalyst. In this system, the substrate's primary alcohol group coordinates to the chiral catalyst, which then directs the aziridination of the nearby double bond, achieving high enantioselectivity. Another strategy involves the asymmetric addition of this compound to optically active enamines, demonstrating a reversal of facial selectivity compared to the corresponding nitrene addition. These methods highlight the growing sophistication in controlling the three-dimensional outcome of reactions involving this compound.

| Catalyst / Chiral Source | Substrate Type | Reaction Type | Product Type | Yield / Enantioselectivity (ee) | Reference(s) |

| Chiral-at-ruthenium (Λ-Ru1) | N-Benzoyloxycarbamates | Intramolecular C(sp³)–H Amination | Chiral Oxazolidin-2-ones | Up to 99% yield / Up to 99% ee | |

| Chiral Cation | Alkenyl Alcohols | Substrate-Directed Aziridination | Chiral Aziridines | Good yields / High ee | |

| Optically Active Enamine | Optically Active Enamines | Asymmetric Addition | Chiral α-amino carbonyl precursors | Not specified |

Exploration of Novel Reaction Architectures and Substrate Classes

Expanding the utility of this compound involves not only discovering new reactions but also exploring innovative process technologies and broadening the range of compatible substrates.

Novel Reaction Architectures: Flow chemistry and photochemistry represent two key areas of process innovation. Flow photochemistry, where reagents are pumped through illuminated microreactors, offers significant advantages for reactions involving light and reactive intermediates. This setup provides uniform light exposure, precise control over reaction time, and enhanced safety compared to batch processes. The visible-light-mediated aziridination using this compound has been shown to be readily achievable on a preparative scale in a flow reactor, demonstrating the scalability and efficiency of this modern reaction architecture.

Novel Substrate Classes: Research has successfully expanded the types of molecules that can be functionalized using this compound.

Organosilanes: As mentioned previously, copper catalysis enables the reaction of this compound with hydrosilanes to form Si-N bonds.